6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9823970
InChI: InChI=1S/C18H16N6OS2/c1-25-13-8-4-2-6-11(13)20-17-23-15(22-16(19)24-17)10-26-18-21-12-7-3-5-9-14(12)27-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24)
SMILES: COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3
Molecular Formula: C18H16N6OS2
Molecular Weight: 396.5 g/mol

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC9823970

Molecular Formula: C18H16N6OS2

Molecular Weight: 396.5 g/mol

* For research use only. Not for human or veterinary use.

6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C18H16N6OS2
Molecular Weight 396.5 g/mol
IUPAC Name 6-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C18H16N6OS2/c1-25-13-8-4-2-6-11(13)20-17-23-15(22-16(19)24-17)10-26-18-21-12-7-3-5-9-14(12)27-18/h2-9H,10H2,1H3,(H3,19,20,22,23,24)
Standard InChI Key KWOIBTBCGCZSTB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3
Canonical SMILES COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NC4=CC=CC=C4S3

Introduction

Synthesis

The synthesis of such a compound typically involves multiple steps, including the formation of the triazine ring, the attachment of the benzothiazole moiety, and the incorporation of the methoxyphenyl group. Common methods for synthesizing triazine derivatives involve the reaction of cyanuric chloride with amines or other nucleophiles . The benzothiazole component can be introduced through a sulfide-forming reaction.

text
Example Synthesis Steps: 1. Formation of Triazine Core: - Cyanuric chloride reacts with 2-methoxyaniline to form N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine. 2. Introduction of Benzothiazole Moiety: - The triazine intermediate reacts with a benzothiazole-2-thiol derivative to form the desired sulfanyl linkage.

Potential Applications

Compounds containing triazine and benzothiazole rings have been explored for various biological activities, including anticancer and antimicrobial properties. The presence of a methoxyphenyl group may enhance solubility and bioavailability.

Potential ApplicationBasis for Activity
Anticancer ActivityAbility to interact with cellular targets, inducing apoptosis or cell cycle arrest .
Antimicrobial ActivityInhibition of microbial enzymes or disruption of cell membranes .

Research Findings

While specific research findings on 6-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine are not available, related compounds have shown promising biological activities. For instance, triazine derivatives have been effective in inducing apoptosis in cancer cells . Benzothiazole compounds have demonstrated antimicrobial properties .

Compound TypeActivityReference
Triazine DerivativesAnticancer
Benzothiazole DerivativesAntimicrobial

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